Cas no 557757-32-1 (4-bromo-2,5-dimethoxyphenol)

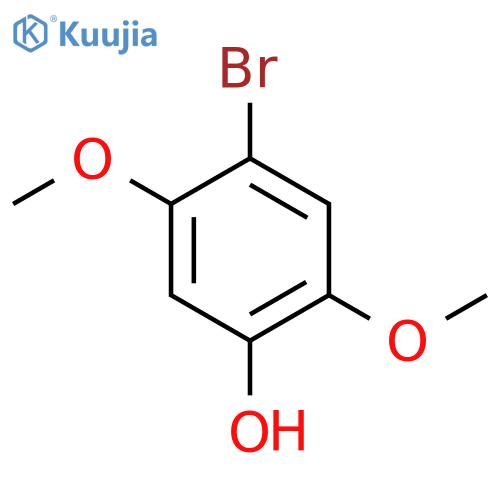

4-bromo-2,5-dimethoxyphenol structure

商品名:4-bromo-2,5-dimethoxyphenol

CAS番号:557757-32-1

MF:C8H9BrO3

メガワット:233.059262037277

MDL:MFCD06409235

CID:870465

PubChem ID:11287728

4-bromo-2,5-dimethoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-bromo-2,5-dimethoxyphenol

- 4-BROMO-2,5-DIMETHOXY-PHENOL

- NP018

- Phenol,4-bromo-2,5-dimethoxy

- 557757-32-1

- DTXSID30461286

- MFCD06409235

- AB23806

- UNII-I1QGL66WI0

- E89985

- I1QGL66WI0

- SCHEMBL19361333

- Phenol, 4-bromo-2,5-dimethoxy-

- CS-0130608

- 4-Bromo-2,5-dimethoxyphemol

- DTXCID60412105

-

- MDL: MFCD06409235

- インチ: InChI=1S/C8H9BrO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3

- InChIKey: TWVRLQJDDKMDIU-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C(=C1)O)OC)Br

計算された属性

- せいみつぶんしりょう: 231.97400

- どういたいしつりょう: 231.97351g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 38.69000

- LogP: 2.17190

4-bromo-2,5-dimethoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR307800-100mg |

4-Bromo-2,5-dimethoxy-phenol |

557757-32-1 | 100mg |

£99.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201248-250mg |

4-Bromo-2,5-dimethoxyphenol |

557757-32-1 | 97% | 250mg |

¥1339.00 | 2024-05-08 | |

| A2B Chem LLC | AG19340-500mg |

4-Bromo-2,5-dimethoxy-phenol |

557757-32-1 | 97% | 500mg |

$240.00 | 2024-04-19 | |

| abcr | AB212741-10g |

4-Bromo-2,5-dimethoxyphenol; . |

557757-32-1 | 10g |

€2407.50 | 2024-06-10 | ||

| Aaron | AR00DAQG-250mg |

4-Bromo-2,5-dimethoxy-phenol |

557757-32-1 | 97% | 250mg |

$133.00 | 2025-02-12 | |

| Apollo Scientific | OR307800-250mg |

4-Bromo-2,5-dimethoxy-phenol |

557757-32-1 | 250mg |

£167.00 | 2025-02-19 | ||

| abcr | AB212741-1g |

4-Bromo-2,5-dimethoxyphenol; . |

557757-32-1 | 1g |

€461.20 | 2025-02-21 | ||

| abcr | AB212741-1 g |

4-Bromo-2,5-dimethoxyphenol |

557757-32-1 | 1g |

€498.40 | 2023-05-06 | ||

| abcr | AB212741-500mg |

4-Bromo-2,5-dimethoxyphenol |

557757-32-1 | 500mg |

€369.60 | 2023-09-14 | ||

| A2B Chem LLC | AG19340-250mg |

4-Bromo-2,5-dimethoxy-phenol |

557757-32-1 | 97% | 250mg |

$179.00 | 2024-04-19 |

4-bromo-2,5-dimethoxyphenol 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

557757-32-1 (4-bromo-2,5-dimethoxyphenol) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:557757-32-1)4-bromo-2,5-dimethoxyphenol

清らかである:99%

はかる:1g

価格 ($):271.0